![molecular formula C16H12N2O4 B4653037 N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4653037.png)
N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide
Overview
Description
N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It was first synthesized by scientists at Eli Lilly and Company in the late 1990s and has since been widely used in scientific research as a tool to study various cellular processes.
Mechanism of Action
N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This inhibition leads to a decrease in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as AKT and mTOR.
Biochemical and Physiological Effects:
The inhibition of PI3K by N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of glucose metabolism. N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide in lab experiments is its specificity for PI3K, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, one limitation is that N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide can have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another area of interest is its use in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, there is ongoing research to develop more potent and specific inhibitors of PI3K that may have improved therapeutic potential.
Scientific Research Applications
N-(3-acetylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K in various cellular processes, including cell growth, proliferation, survival, and metabolism. It has also been used to investigate the role of PI3K in various disease states, including cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10(19)11-4-2-5-12(8-11)17-16(20)13-9-15(22-18-13)14-6-3-7-21-14/h2-9H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJLQUSJLTVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49715640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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